

# Plasma 14-Pentadecenoic Acid as a Dietary Biomarker: A Comparative Guide

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## Compound of Interest

Compound Name: 14-Pentadecenoic acid

Cat. No.: B102606

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The accurate assessment of dietary intake is a significant challenge in nutritional epidemiology and clinical research. While self-reported dietary records are commonly used, they are prone to measurement errors. Consequently, objective biomarkers of food consumption are of great interest. This guide provides a comparative overview of plasma **14-pentadecenoic acid** (15:1n-1) as a potential biomarker of dietary intake, with supporting data and experimental protocols. Due to the limited specific research on **14-pentadecenoic acid**, this guide also includes comparative data for the more extensively studied pentadecanoic acid (15:0) to provide context on its utility as a biomarker for dairy fat consumption.

## Correlation of Plasma Fatty Acids with Dietary Records: A Comparative Analysis

The utility of a plasma fatty acid as a dietary biomarker is largely determined by the strength of its correlation with the intake of specific foods or food groups. The following table summarizes the available data on the correlation between plasma levels of **14-pentadecenoic acid** (15:1) and pentadecanoic acid (15:0) with dietary records.

Fatty Acid Biomarker	Dietary Assessment Method	Dietary Component	Study Population	Correlation Coefficient (r)	Key Findings & Remarks
14-Pentadecenoic acid (15:1)	Food Frequency Questionnaire (FFQ)	Total Monounsaturated Fatty Acids (MUFAs)	European Prospective Investigation into Cancer and Nutrition (EPIC) Cohort	0.162	A statistically significant but weak positive correlation was observed.
Pentadecanoic acid (15:0)	Food Frequency Questionnaire (FFQ)	Total Dairy Intake	Multi-Ethnic Study of Atherosclerosis (MESA)	0.22	Positively correlated with self-reported total dairy intake.
Pentadecanoic acid (15:0)	7-day Dietary Records	Total Fat from Milk Products	62 elderly men (70 years old)	0.46 (in serum cholesterol esters)	A moderate positive correlation was found with the intake of fat from milk products.
Pentadecanoic acid (15:0)	Food Frequency Questionnaire (FFQ)	Total Fat Dairy Products	110 children (age 3-10 years)	0.39	A significant correlation was observed with the intake of high-fat dairy products.
Pentadecanoic acid (15:0)	Meta-analysis of observational studies	Total Dairy Intake	General Population	0.20 (pooled r)	Meta-analysis confirms a significant positive correlation

between  
plasma/seru  
m 15:0 and  
total dairy  
intake.

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Note: The correlation coefficients ( $r$ ) range from -1 to 1, where values closer to 1 indicate a strong positive correlation, values closer to -1 indicate a strong negative correlation, and values near 0 indicate a weak or no correlation. Generally, in nutritional biomarker studies, correlations of 0.3-0.7 are considered moderate.

## Experimental Protocols

Accurate and reproducible methodologies are critical for both dietary assessment and the analysis of plasma fatty acids. Below are detailed summaries of commonly employed protocols.

### Dietary Intake Assessment

The selection of a dietary assessment tool depends on the research question, study design, and participant characteristics. The most common methods include:

- **Food Frequency Questionnaires (FFQs):** FFQs are designed to assess habitual food intake over a specified period (e.g., the past year). Participants report the frequency of consumption of a list of food items. While FFQs are cost-effective for large epidemiological studies, they are subject to recall bias and may not capture detailed information on portion sizes and preparation methods.
- **24-Hour Dietary Recalls:** A trained interviewer asks the participant to recall all foods and beverages consumed in the preceding 24 hours. This method provides detailed dietary information but may not reflect an individual's usual intake due to day-to-day variations in diet. Multiple recalls on non-consecutive days are often used to estimate usual intake.
- **Food Records (or Food Diaries):** Participants record all foods and beverages consumed, along with portion sizes, at the time of consumption over a specific period (e.g., 3 or 7 days). This method is considered more accurate than recall-based methods but can be

burdensome for participants, potentially leading to changes in eating behavior or incomplete records.

## Plasma Fatty Acid Analysis

The standard method for quantifying fatty acids in plasma is gas chromatography (GC), often coupled with mass spectrometry (GC-MS). The general workflow involves three main steps:

- Lipid Extraction: Total lipids are extracted from plasma samples. A common method is the
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